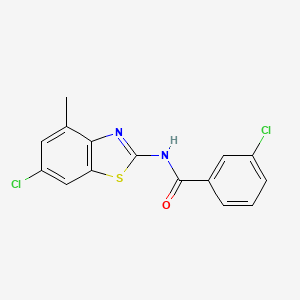

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While there isn’t specific information available on the synthesis of “3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study involved the synthesis of 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .Scientific Research Applications

Antitumor Agents

Benzothiazole derivatives have been synthesized and evaluated for their antitumor properties. For example, certain derivatives, designed for biostability and devoid of nitro groups, have shown selective cytotoxicity against tumorigenic cell lines and significant in vivo inhibitory effects on tumor growth (Yoshida et al., 2005). This highlights the potential of benzothiazole compounds in cancer therapy.

Cardiac Electrophysiological Activity

N-Substituted imidazolylbenzamides, closely related to the structure , have been investigated for their cardiac electrophysiological activities. These compounds have demonstrated potency in vitro comparable to that of clinically trialed selective class III agents, indicating their potential as therapeutic options for reentrant arrhythmias (Morgan et al., 1990).

Supramolecular Gelators

The role of methyl functionality and multiple non-covalent interactions in the gelation behavior of N-(thiazol-2-yl) benzamide derivatives has been studied. These compounds have shown promise in creating stable gels with ethanol/water and methanol/water mixtures, suggesting applications in drug delivery and materials science (Yadav & Ballabh, 2020).

Antimicrobial Agents

Benzothiazole derivatives have also been synthesized for their antibacterial properties. For instance, N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide and its metal complexes have been characterized and tested against various bacterial strains, showing greater activity compared to standard antibiotics. This underscores their potential in combating microbial resistance (Obasi et al., 2017).

Mechanism of Action

Target of Action

The primary target of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide is the ryanodine receptor (RyR) . The RyR is a type of intracellular calcium channel found in a variety of tissues, including muscle and neurons. It plays a crucial role in the regulation of intracellular calcium levels, which is essential for various cellular processes such as muscle contraction and neuronal signaling .

Mode of Action

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide acts by binding to the RyR, effectively activating it . This activation leads to the opening of calcium channels, resulting in a continuous release of stored calcium ions into the cytoplasm . The increase in cytoplasmic calcium concentration triggers various downstream effects.

Biochemical Pathways

The activation of RyR by 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide affects several biochemical pathways. The increase in cytoplasmic calcium concentration can lead to muscle contraction, neurotransmitter release in neurons, and activation of calcium-dependent enzymes . These effects can have various downstream consequences, depending on the specific cell type and physiological context.

Pharmacokinetics

Like many other benzothiazole derivatives, it is likely to be metabolized in the liver and excreted in the urine . Its bioavailability would depend on factors such as its formulation and route of administration.

Result of Action

The activation of RyR and the subsequent increase in cytoplasmic calcium concentration can have various effects at the molecular and cellular levels. For example, in muscle cells, it can trigger muscle contraction . In neurons, it can lead to the release of neurotransmitters, influencing neuronal signaling . The exact effects would depend on the specific cell type and physiological context.

Action Environment

The action, efficacy, and stability of 3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide can be influenced by various environmental factors. For example, factors such as pH and temperature can affect its stability and activity. Furthermore, its efficacy can be influenced by the presence of other substances that can interact with the same target (RyR), potentially leading to competitive or non-competitive inhibition .

properties

IUPAC Name |

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c1-8-5-11(17)7-12-13(8)18-15(21-12)19-14(20)9-3-2-4-10(16)6-9/h2-7H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLPCRUCEGUTVMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorophenyl)-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxamide](/img/structure/B2939267.png)

![9-(2,4-dichlorophenyl)-6,7-dimethoxy-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one](/img/structure/B2939275.png)

![2-Phenyl-5,6-dihydrobenzo[h]quinazoline](/img/structure/B2939278.png)

![2-oxo-2-{2-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]hydrazino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939279.png)

![1,7-dimethyl-3-octyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2939281.png)

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B2939283.png)